Tetrahydro-2H-pyran-2-carbaldehyde
Overview
Description
Isoxanthohumol is a prenylflavonoid, a type of flavonoid that contains a prenyl group. It is primarily found in hops (Humulus lupulus) and beer. Isoxanthohumol is known for its limited estrogenic activity and is considered a phytoestrogen. It can be converted into 8-prenylnaringenin, a potent phytoestrogen, by the flora in the human intestine and by fungi in cell cultures .
Mechanism of Action
Target of Action
Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) has been shown to have anti-cancer properties . The primary target of THPCA is the cell cycle . The cell cycle is a series of events that take place in a cell leading to its division and duplication. It plays a crucial role in the growth and development of organisms.
Mode of Action
The mechanism of THPCA’s anti-cancer effect involves ligand binding to the copper ion . This binding leads to the dissociation of the copper chloride molecule and subsequent activation of polyene antibiotics . Polyene antibiotics are a class of antimicrobial compounds that target the cell membrane of fungi, disrupting their function and leading to cell death.
Biochemical Pathways
The activation of polyene antibiotics suggests that it may interfere with the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . Disruption of this pathway can lead to cell membrane instability and cell death.
Result of Action
The result of THPCA’s action is the disruption of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth in cancerous cells, demonstrating its potential as an anti-cancer agent .
Biochemical Analysis
Cellular Effects
It has been suggested that it may have anti-cancer properties by targeting the cell cycle
Molecular Mechanism
It is suggested that its anti-cancer properties may involve ligand binding to the copper ion, leading to the dissociation of the copper chloride molecule and subsequent activation of polyene antibiotics .
Preparation Methods
Isoxanthohumol can be synthesized through various methods:
Chemical Cyclization: This method involves the cyclization of xanthohumol in an aqueous sodium hydroxide solution at 0°C.
Microbial Transformation: The fungus Rhizopus oryzae KCTC 6946 can be used to transform xanthohumol into isoxanthohumol.
Industrial Production: In the beer industry, isoxanthohumol is produced as a byproduct during the brewing process.
Chemical Reactions Analysis
Isoxanthohumol undergoes several types of chemical reactions:
Oxidation: Isoxanthohumol can be oxidized to form various oxygenated metabolites.
Reduction: Reduction reactions can convert isoxanthohumol into less oxidized forms, though specific reagents and conditions are less commonly reported.
Substitution: Isoxanthohumol can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.
Major Products: The major products formed from these reactions include 8-prenylnaringenin and various oxygenated derivatives.
Scientific Research Applications
Isoxanthohumol has a wide range of scientific research applications:
Comparison with Similar Compounds
Isoxanthohumol is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Xanthohumol: A precursor to isoxanthohumol, xanthohumol is also found in hops and has similar biological activities.
8-Prenylnaringenin: A potent phytoestrogen derived from isoxanthohumol, it has strong estrogenic activity and potential therapeutic applications.
Other Prenylflavonoids: Compounds such as 7,4’-di-O-methylisoxanthohumol and 7-O-methylisoxanthohumol are derivatives of isoxanthohumol with varying biological activities.
Isoxanthohumol’s unique combination of chemical properties and biological activities makes it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
oxane-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZQLSOFXLPSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452873 | |
Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19611-45-1 | |
Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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